3,4,5-Trihydroxybenzamide
Description
Historical Perspectives and Genesis of Research on the Gallamide Scaffold
The journey of 3,4,5-Trihydroxybenzamide is intrinsically linked to its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). mdpi.com Gallic acid, a natural polyphenol found in various plants, has long been recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. mdpi.com The exploration of the gallamide scaffold, which is the core structure of this compound, emerged from the desire to understand and modify the properties of gallic acid.
Early research focused on the synthesis of various amide analogs of gallic acid to investigate how these modifications would influence its biological effects. mdpi.com The fundamental structure of this compound consists of a benzene (B151609) ring substituted with three hydroxyl groups and an amide functional group. guidechem.com This structure provides a versatile platform for chemical modifications and has been a cornerstone for the development of new compounds with a wide range of potential applications.
The initial impetus for studying the gallamide scaffold was also driven by the need for new therapeutic agents. For instance, the structural similarities to other biologically active compounds spurred investigations into its potential as an inhibitor of various enzymes and as a chelating agent for metal ions. lookchem.comacs.org
Significance of this compound in Contemporary Chemical Biology and Medicinal Chemistry
In modern chemical biology and medicinal chemistry, this compound and its derivatives are recognized for their significant therapeutic potential. The compound serves as a crucial building block in the synthesis of more complex bioactive molecules. guidechem.comchemimpex.com Its inherent antioxidant properties, attributed to the electron-donating hydroxyl groups, make it a valuable candidate for combating oxidative stress-related conditions.
Key areas where this compound has shown promise include:
Antioxidant and Anti-inflammatory Applications: The compound's ability to scavenge free radicals is a focal point of research. chemimpex.com This property is being explored for its potential in treating inflammatory diseases. chemimpex.com
Enzyme Inhibition: Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes. For example, certain bifunctional polyhydroxybenzamide compounds have demonstrated strong inhibitory action against catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. acs.org
Antiviral Activity: Recent studies have identified derivatives of this compound as potent antiviral agents against flaviviruses like West Nile Virus, Usutu, dengue, and Zika viruses. nih.gov These compounds have been shown to inhibit ceramide desaturase, a key enzyme in sphingolipid metabolism, which is crucial for the viral life cycle. nih.gov
Anticancer Research: Analogs of this compound, such as Trimidox (3,4,5-trihydroxybenzamidoxime), have been investigated as potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in cancer cells. nih.gov
Antibiofilm Agents: In the fight against antibiotic resistance, derivatives of this compound have been designed and synthesized as inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. semanticscholar.org
The following table provides a summary of the key properties of this compound:
| Property | Value |
| CAS Number | 618-73-5 |
| Molecular Formula | C7H7NO4 |
| Molecular Weight | 169.13 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 224-229 °C (decomposes) |
Data sourced from multiple references. lookchem.comscbt.comcymitquimica.comsigmaaldrich.comfishersci.ca
Overview of Key Research Domains and Emerging Directions for the Compound
The research landscape for this compound is expanding, with several key domains and emerging directions:
Drug Discovery and Development: A primary focus remains the synthesis of novel derivatives with enhanced biological activity and specificity. mdpi.comguidechem.comchemimpex.com This includes the development of compounds with improved inhibitory effects on enzymes like urease and ribonucleotide reductase. nih.goviglobaljournal.com
Antimicrobial Research: The exploration of this compound derivatives as antimicrobial and antibiofilm agents is a growing area of interest, addressing the urgent need for new treatments for infectious diseases. semanticscholar.orgiglobaljournal.com
Antiviral Therapeutics: Following promising results against flaviviruses, further investigation into the antiviral mechanisms and the development of broad-spectrum antiviral agents based on the gallamide scaffold is a significant future direction. nih.govcsic.es
Cardioprotective Agents: Derivatives of this compound are being designed and evaluated for their potential to protect cardiomyocytes from injury, with some compounds showing promising results as inhibitors of the Na+/H+ exchanger-1 (NHE-1). nih.gov
HIV Inhibition: Research has shown that certain 3,4,5-trihydroxybenzoic acid derivatives exhibit significant inhibitory activity against HIV-1 RNase H, suggesting their potential as novel anti-AIDS drugs. google.com
Agricultural Applications: Beyond medicine, there is emerging interest in the use of this compound in agriculture as a plant growth regulator or a protective agent against pests and diseases. chemimpex.com
The following table highlights some of the researched biological activities of this compound and its derivatives:
| Biological Activity | Target/Mechanism | Reference Compound(s) |
| COMT Inhibition | Catechol-O-methyltransferase | N,N'-1,3-propanediylbis(this compound) |
| Antiviral | Ceramide desaturase (Des1) | N,N'-(dodecane-1,12-diyl)bis(this compound) |
| Anticancer | Ribonucleotide reductase | Trimidox (3,4,5-trihydroxybenzamidoxime) |
| Urease Inhibition | Jack bean urease | N-(3,4-difluorophenyl)-3,4,5-trihydroxybenzamide |
| Antibiofilm | P. aeruginosa LasR receptor | 3-amidocoumarin derivatives |
| Cardioprotective | NHE-1 inhibition | Buthutin derivatives |
| Anti-HIV | HIV-1 RNase H | 3,4,5-trihydroxybenzoic acid derivatives |
Data compiled from multiple research articles. acs.orgnih.govnih.govsemanticscholar.orgiglobaljournal.comnih.govgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQIPEJXQPQFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210802 | |
| Record name | 3,4,5-Trihydroxybenzamide | |
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Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-73-5 | |
| Record name | 3,4,5-Trihydroxybenzamide | |
| Source | CAS Common Chemistry | |
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| Record name | 3,4,5-Trihydroxybenzamide | |
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| Record name | Gallamide | |
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| Record name | 3,4,5-Trihydroxybenzamide | |
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| Record name | 3,4,5-trihydroxybenzamide | |
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| Record name | 3,4,5-Trihydroxybenzamide | |
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Synthetic Methodologies and Derivatization Strategies for 3,4,5 Trihydroxybenzamide
Amidation Routes from 3,4,5-Trihydroxybenzoic Acid and its Precursors
The most direct approach to 3,4,5-trihydroxybenzamide involves the formation of an amide bond from the carboxylic acid of gallic acid. However, the presence of three phenolic hydroxyl groups complicates this transformation, as they can interfere with the coupling reagents and reaction conditions. Consequently, protection and deprotection strategies are often integral to a successful synthesis.
Hydroxyl Group Protection and Deprotection Techniques
To prevent unwanted side reactions during amide bond formation, the hydroxyl groups of gallic acid are typically protected. The choice of the protecting group is crucial; it must be stable to the amidation conditions and easily removable afterward. helixchrom.com
Benzyl (B1604629) Ethers: A common strategy involves the protection of the hydroxyl groups as benzyl ethers. This can be achieved by reacting gallic acid with benzyl bromide in the presence of a base. The resulting 3,4,5-tribenzyloxybenzoic acid is a stable intermediate that can be carried forward to the amidation step. petsd.org
Deprotection: The benzyl groups are typically removed by catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method is efficient and yields the final trihydroxybenzamide under relatively mild conditions. unesp.br Other methods for benzyl ether cleavage include treatment with strong acids or oxidation, though hydrogenation is often preferred for its selectivity. helixchrom.comunesp.br
Acetyl Esters: Another approach is the protection of the hydroxyl groups as acetates. This is achieved by reacting gallic acid with acetic anhydride. The resulting 3,4,5-triacetoxybenzoic acid can then be converted to its acyl chloride, which subsequently reacts with an amine. youtube.com
Deprotection: The acetyl groups can be readily removed by hydrolysis under acidic or basic conditions. For instance, stirring the N-substituted-3,4,5-triacetoxybenzamide in a mixture of tetrahydrofuran, methanol (B129727), and concentrated hydrochloric acid effectively yields the desired this compound derivative. youtube.com
| Protecting Group | Protection Reagent | Deprotection Condition | Reference |
| Benzyl | Benzyl bromide | Catalytic hydrogenation (e.g., H₂, Pd/C) | petsd.orgunesp.br |
| Acetyl | Acetic anhydride | Acid or base hydrolysis (e.g., HCl/MeOH) | youtube.com |
Carbodiimide-Mediated Amide Coupling Reactions
Carbodiimides are widely used coupling agents that facilitate the formation of amide bonds between carboxylic acids and amines under mild conditions. nih.gov This method avoids the need to convert the carboxylic acid into a more reactive intermediate like an acyl chloride.
A common procedure for synthesizing N-substituted 3,4,5-trihydroxybenzamides involves the use of a water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). nih.gov These additives can increase coupling efficiency and suppress side reactions. nih.gov
For example, N-alkyl-3,4,5-trihydroxybenzamides have been successfully synthesized by stirring gallic acid with a corresponding alkylamine in the presence of WSCD·HCl (a water-soluble carbodiimide) and HOBt in a solvent like dimethylformamide (DMF) at room temperature.
| Reagents | Solvent | Temperature | Reaction Time | Reference |
| Gallic acid, Alkylamine, WSCD·HCl, HOBt, NMM | DMF | Room Temp. | 24 h | acs.org |
Thionyl Chloride-Mediated Amidation
The conversion of the carboxylic acid to a more reactive acyl chloride is a classic strategy for amide synthesis. Thionyl chloride (SOCl₂) is a common reagent for this transformation. Due to the sensitivity of the hydroxyl groups, this reaction is typically performed on a protected gallic acid derivative.
For instance, 3,4,5-triacetoxybenzoic acid can be heated with thionyl chloride to produce 3,4,5-triacetoxybenzoyl chloride. youtube.com This intermediate is then reacted with a suitable amine to form the N-substituted acetoxy-protected amide, which is subsequently deprotected to give the final product. youtube.com
Alternatively, it is possible to directly react unprotected gallic acid with thionyl chloride to form 3,4,5-trihydroxybenzoyl chloride. google.com This highly reactive intermediate can then be coupled with various amines, often at low temperatures to control reactivity and side reactions. For the synthesis of N-aryl derivatives, a solution of the desired aniline (B41778) in a solvent like ether can be added dropwise to a solution of 3,4,5-trihydroxybenzoyl chloride, with the temperature maintained between 0-10 °C. google.com
Reaction Scheme: Thionyl Chloride-Mediated Amidation
Acid Chloride Formation: (HO)₃C₆H₂COOH + SOCl₂ → (HO)₃C₆H₂COCl + SO₂ + HCl google.com
Amidation: (HO)₃C₆H₂COCl + R-NH₂ → (HO)₃C₆H₂CONH-R + HCl google.com
Methodologies for Compound Purification
The purification of this compound and its derivatives is critical to obtaining a high-purity product. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Filtration and Washing: Crude products, particularly those that precipitate from the reaction mixture, can be isolated by filtration. google.com The collected solid is then washed with appropriate solvents to remove unreacted starting materials and soluble byproducts. For instance, after a thionyl chloride-mediated synthesis, the resulting amide can be washed with toluene. google.com In carbodiimide coupling reactions, the reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. The organic extract is then washed with brine before being dried and evaporated. acs.org
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. google.com Gallic acid itself can be purified by recrystallization from water. google.com
Column Chromatography: For more challenging separations, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The crude product is loaded onto a column and eluted with a solvent system of increasing polarity. For example, N-alkyl-3,4,5-trihydroxybenzamides have been purified by flash chromatography on silica gel using a chloroform/methanol gradient. acs.org High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale purification of gallic acid and its derivatives. petsd.org
Synthesis via 3,4,5-Trihydroxybenzoyl Isothiocyanate Intermediates
The synthesis of amides via isothiocyanate intermediates is not a standard or direct pathway. Isothiocyanates (R-N=C=S) are typically synthesized from primary amines and are known to react with nucleophiles at the central carbon atom. researchgate.net The reaction of a benzoyl isothiocyanate with an amine, for instance, leads to the formation of a benzoylthiourea (B1224501) derivative, not a simple benzamide (B126). rsc.org
The theoretical conversion of a 3,4,5-trihydroxybenzoyl isothiocyanate to this compound would require the hydrolysis of the isothiocyanate group. The hydrolysis of isothiocyanates in acidic aqueous solutions typically proceeds through the formation of a carbamic acid, which then rapidly decomposes to yield the corresponding primary amine and carbonyl sulfide (B99878) (COS).
Hypothetical Hydrolysis Pathway: (HO)₃C₆H₂CO-N=C=S + 2 H₂O → [(HO)₃C₆H₂CO-NH-COOH] + H₂S → (HO)₃C₆H₂CO-NH₂ + CO₂ + H₂S
While the synthesis of benzoyl isothiocyanates from benzoyl chlorides and a thiocyanate (B1210189) salt is established, their subsequent hydrolysis to form a primary benzamide is not a commonly utilized synthetic route. The reactivity of the isothiocyanate group generally directs it towards the formation of thioureas, thiocarbamates, and other sulfur-containing heterocycles. rsc.org Therefore, this pathway is not considered a practical method for the preparation of this compound.
Elaboration of N-Substituted this compound Derivatives
The synthesis of N-substituted derivatives of this compound allows for the modification of the compound's physicochemical properties, which can be important for various applications. These derivatives are typically prepared using the amidation methodologies described previously, by reacting a protected or activated gallic acid with a primary or secondary amine.
A wide range of amines can be used to generate diverse derivatives:
N-Alkyl Derivatives: Simple alkylamines (e.g., methylamine, ethylamine, hexylamine) can be coupled with gallic acid to produce N-alkyl-3,4,5-trihydroxybenzamides. acs.org
N-Aryl Derivatives: Aromatic amines (anilines) can be reacted with 3,4,5-trihydroxybenzoyl chloride to yield N-aryl-3,4,5-trihydroxybenzamides. google.com For example, various substituted anilines have been used to create a library of these compounds. google.com
N-Heterocyclic Derivatives: Amines containing heterocyclic moieties are also used. For example, N-(piperidin-4-yl)-3,4,5-trihydroxybenzamide has been synthesized from 3,4,5-tris(benzyloxy)benzoic acid and 1-Boc-4-aminopiperidine, followed by deprotection steps. petsd.org Similarly, sulfonamide-containing derivatives have been prepared by reacting 3,4,5-triacetoxybenzoyl chloride with aminosulfonamides, followed by deacetylation. youtube.com
The general approach involves either protecting the hydroxyl groups of gallic acid before coupling with the amine or activating the carboxylic acid to react directly with the amine, followed by purification.
| Derivative Class | Amine Substrate Example | Synthetic Method | Reference |
| N-Alkyl | Hexylamine | Carbodiimide Coupling (WSCD·HCl) | acs.org |
| N-Aryl | Substituted Anilines | Thionyl Chloride-mediated | google.com |
| N-Heterocyclic | 1-Boc-4-aminopiperidine | Acylation followed by deprotection | petsd.org |
| N-Sulfonamide | Aminosulfonamides | Thionyl Chloride-mediated (on protected acid) | youtube.com |
Synthesis of N-Alkyl and N-Phenylglycine Analogs
The derivatization of the amide group of this compound has been a key strategy to modulate its physicochemical and biological properties. This has been explored through the synthesis of various N-alkyl and N-phenylglycine analogs.
A common approach to the synthesis of N-alkyl-3,4,5-trihydroxybenzamide derivatives involves the amidation of gallic acid with corresponding alkylamines. For instance, a series of six N-alkyl derivatives, including N-methyl, N-ethyl, N-butyl, N-sec-butyl, N-tert-butyl, and N-hexyl-3,4,5-trihydroxybenzamide, have been successfully synthesized through this method. orientjchem.org The general synthetic scheme involves the direct reaction of gallic acid with the respective alkylamine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate.
| Compound | Alkylamine Used |
| 3,4,5-trihydroxy-N-methyl-benzamide | Methylamine |
| 3,4,5-trihydroxy-N-ethyl-benzamide | Ethylamine |
| 3,4,5-trihydroxy-N-butyl-benzamide | Butylamine |
| 3,4,5-trihydroxy-N-sec-butyl-benzamide | sec-Butylamine |
| 3,4,5-trihydroxy-N-tert-butyl-benzamide | tert-Butylamine |
| 3,4,5-trihydroxy-N-hexyl-benzamide | Hexylamine |
This table showcases the different alkylamines used in the synthesis of N-alkyl-3,4,5-trihydroxybenzamide derivatives.
Similarly, the synthesis of N-phenylglycine analogs has been achieved by coupling 3,4,5-tris(benzyloxy)benzoic acid with (R)- and (S)-phenylglycine methyl esters. This reaction is typically carried out using a carboxyl-activating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The resulting benzyloxy-protected intermediates are then deprotected via hydrogenolysis to yield the final this compound derivatives.
Bifunctional and Poly-substituted Benzamide Structures
The concept of creating bifunctional or poly-substituted benzamide structures from this compound aims to introduce multiple pharmacophores or functional groups into a single molecule. While the term "multifunctional" can describe the inherent properties of this compound itself, the synthesis of larger, deliberately bifunctional molecules is a distinct strategy. chemimpex.com
Direct examples of bifunctional or poly-substituted derivatives of this compound are not extensively detailed in the reviewed literature. However, the synthesis of related poly-substituted structures suggests potential pathways. For example, a resveratrol (B1683913) derivative, (E)-5-(4-(3,4,5-trihydroxybenzoyl) oxy) styryl)-1,3-phenylene bis(3,4,5-trihydroxybenzoate), has been synthesized, which incorporates three 3,4,5-trihydroxybenzoyl moieties onto a resveratrol scaffold. This indicates the feasibility of creating molecules with multiple galloyl groups, which could be adapted to a benzamide core.
Another related area is the synthesis of bis-Schiff base derivatives, which are a class of bifunctional compounds. While not directly involving this compound, the synthesis of bis-flavone imines from bis-Schiff base chalcones demonstrates a synthetic strategy for creating large, symmetrical bifunctional molecules. jmchemsci.comjmchemsci.com Such approaches could potentially be applied to create bis-3,4,5-trihydroxybenzamide structures linked by a central spacer.
Incorporation of Heterocyclic Moieties (e.g., 1,3,4-Thiadiazoles)
The incorporation of heterocyclic rings into the this compound structure is a common strategy to generate novel derivatives with potentially enhanced biological activities. The 1,3,4-thiadiazole (B1197879) ring, in particular, is a well-known pharmacophore.
A series of novel gallic acid amide derivatives containing a 1,3,4-thiadiazole moiety have been synthesized using gallic acid as the starting material. The synthesis involves a two-step reaction to prepare 1-(substituted aromatic acyl)-4-(3,4,5-trihydroxybenzoyl) thiosemicarbazone, which then undergoes a cyclic reaction to form the final 1,3,4-thiadiazole-containing gallic acid amide derivatives. chemimpex.comjmchemsci.com One of the synthesized compounds was N-(5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl)-3,4,5-trihydroxybenzamide. chemimpex.com
The general synthetic route for these compounds is as follows:
Reaction of 3,4,5-trihydroxybenzohydrazide with an appropriately substituted isothiocyanate to form a thiosemicarbazide (B42300) intermediate.
Cyclization of the thiosemicarbazide, often under acidic or dehydrating conditions, to yield the 2-amino-5-substituted-1,3,4-thiadiazole derivative.
This methodology provides a versatile platform for introducing a wide range of substituents on the 1,3,4-thiadiazole ring, thereby allowing for the fine-tuning of the molecule's properties.
Conjugation with Sulfonamide and Piperazine Scaffolds
Conjugating this compound with other well-established pharmacophores like sulfonamides and piperazines is a rational approach to developing new therapeutic agents.
While direct synthesis of sulfonamide conjugates of this compound is not extensively reported, general methods for sulfonamide synthesis are well-established. nih.gov A common method involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.orgresearchgate.net In the context of this compound, this would likely involve the synthesis of an amino-functionalized this compound derivative, followed by its reaction with a suitable sulfonyl chloride. Alternatively, a sulfonyl chloride-containing gallic acid derivative could be synthesized and then reacted with an amine.
The synthesis of piperazine conjugates of this compound has been reported. This is typically achieved through the amidation of a protected gallic acid derivative with a piperazine-containing amine. For example, 3,4,5-tris(benzyloxy)benzoic acid has been coupled with Boc-piperazine using a coupling agent like EDCI. Subsequent deprotection would yield the desired this compound-piperazine conjugate.
Chemo-enzymatic and Greener Synthetic Approaches
The development of chemo-enzymatic and greener synthetic routes for this compound and its derivatives is an area of growing interest, driven by the principles of sustainable chemistry.
Chemo-enzymatic synthesis utilizes enzymes to perform specific chemical transformations, often with high selectivity and under mild reaction conditions. While specific examples for the synthesis of this compound are not widely documented, enzymatic approaches have been used for the synthesis of related phenolic compounds. For instance, lactase has been used for the synthesis of hydroquinone (B1673460) galactoside, demonstrating the potential of enzymes in forming glycosidic bonds with phenolic compounds. nih.gov Such enzymatic glycosylation could be a potential strategy for the derivatization of this compound.
Greener synthetic approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and employing more energy-efficient methods. nih.govmdpi.com For the synthesis of this compound derivatives, this could involve:
The use of greener solvents or solvent-free reaction conditions.
The use of catalytic methods to reduce the amount of reagents needed.
The development of one-pot synthesis procedures to minimize purification steps.
An example of a greener approach in a related synthesis is the green process for the synthesis of 3,4,5-trimethoxybenzaldehyde, which focuses on improving yield and reducing waste. nih.gov While not directly for this compound, this highlights the application of green chemistry principles in the synthesis of similarly structured molecules. The straightforward condensation reaction to form (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide by refluxing the reactants in ethanol (B145695) with a catalytic amount of acetic acid also represents a relatively green and efficient synthetic method. nih.gov
Advanced Spectroscopic and Computational Analyses of 3,4,5 Trihydroxybenzamide
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Investigations
The FT-IR spectrum of 3,4,5-Trihydroxybenzamide has been measured, typically in the 4000–400 cm⁻¹ range, to identify its fundamental vibrational modes. acs.orgresearchgate.net These experimental data are often corroborated by theoretical calculations, such as those using Density Functional Theory (DFT) with a B3LYP/6-311++G(d,p) basis set, to achieve a more precise assignment of the observed spectral bands. acs.orgresearchgate.net
Key vibrational frequencies observed in the FT-IR spectrum of this compound include the characteristic stretches of the hydroxyl (-OH) and amine (-NH₂) groups, as well as the carbonyl (C=O) stretching and various aromatic ring vibrations. The broad nature of the -OH and -NH₂ stretching bands is indicative of intermolecular hydrogen bonding within the crystal lattice.
Table 1: Selected FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
| ~3400 - 3200 | O-H and N-H Stretching |
| ~1650 | C=O Stretching (Amide I) |
| ~1600 | N-H Bending (Amide II) |
| ~1580 - 1450 | C=C Aromatic Ring Stretching |
| ~1350 | C-O-H Bending |
| ~1250 | C-N Stretching |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Fourier Transform Raman (FT-Raman) Spectroscopy Studies
Complementing the FT-IR data, FT-Raman spectroscopy, typically recorded in the 3500–50 cm⁻¹ region, offers further insights into the vibrational modes of this compound. acs.orgresearchgate.net The selection rules for Raman scattering often allow for the observation of vibrations that are weak or absent in the IR spectrum. A complete vibrational assignment is achieved by the combined analysis of both FT-IR and FT-Raman spectra. researchgate.net
Table 2: Selected FT-Raman Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
| ~3080 | Aromatic C-H Stretching |
| ~1650 | C=O Stretching (Amide I) |
| ~1600 | C=C Aromatic Ring Stretching |
| ~1280 | C-O Stretching |
| ~870 | Ring Breathing Mode |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides information on the chemical shifts and coupling interactions of the hydrogen atoms. The spectrum is characterized by signals corresponding to the aromatic protons and the protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene (B151609) ring. Theoretical calculations of chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental results to confirm assignments. acs.orgresearchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 | ~7.0 - 7.2 | Singlet |
| -NH₂ | Variable (broad singlet) | Broad Singlet |
| -OH | Variable (broad singlet) | Broad Singlet |
Note: Chemical shifts are highly dependent on the solvent used and the concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons attached to hydroxyl groups, the aromatic carbons bearing hydrogen atoms, and the carbon atom attached to the amide group. As with ¹H NMR, the GIAO method is employed for the theoretical calculation of ¹³C NMR chemical shifts to aid in the spectral assignment. acs.orgresearchgate.net
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 - 170 |
| C-3, C-4, C-5 | ~145 - 150 |
| C-1 | ~120 - 125 |
| C-2, C-6 | ~108 - 110 |
Note: Chemical shifts are referenced to a standard and can vary with the experimental solvent.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques can be theoretically described for its structural elucidation.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be of limited use for the aromatic region as the two aromatic protons (H-2 and H-6) are chemically equivalent and would appear as a singlet, thus showing no cross-peaks. However, it could potentially show correlations between the amine and hydroxyl protons if their exchange rates are slow enough.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the aromatic carbons C-2 and C-6 with the signal of their attached protons H-2 and H-6. This would definitively confirm the assignment of these aromatic signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons). For this compound, the aromatic protons (H-2 and H-6) would show correlations to the carbonyl carbon (C=O), the carbon C-1, and the hydroxyl-bearing carbons C-3 and C-5. The amine protons would be expected to show correlations to the carbonyl carbon and C-1. These correlations would provide unequivocal evidence for the connectivity of the entire molecular structure.
Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties
The electronic absorption properties of this compound have been investigated using both experimental and theoretical methods. Theoretical analysis, specifically through Time-Dependent Density Functional Theory (TD-DFT), is instrumental in understanding the electronic transitions of the molecule. nih.gov
Calculations performed in the gas phase and in solvents like methanol (B129727) help to predict the absorption maxima (λmax). For this compound, the calculated UV-Vis spectrum shows strong absorptions in the ultraviolet region. These absorptions correspond to electron transitions between molecular orbitals. The primary electronic transitions observed are typically π → π* transitions, which are characteristic of aromatic systems. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of hydroxyl (-OH) and amide (-CONH2) groups on the benzene ring influences the energy of these transitions and, consequently, the absorption wavelengths.
Table 1: Theoretical UV-Vis Spectral Data for this compound This table presents hypothetical data based on typical results from TD-DFT calculations for similar phenolic compounds, as specific experimental values were not available in the provided search results.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|
| 275 | 0.15 | HOMO -> LUMO+1 (92%) |
| 258 | 0.45 | HOMO-1 -> LUMO (88%) |
| 219 | 0.38 | HOMO -> LUMO+2 (95%) |
Quantum Chemical Computations and Molecular Modeling
Quantum chemical computations offer profound insights into the molecular structure and reactivity of this compound.
Structural optimization and property calculations for this compound are commonly performed using Density Functional Theory (DFT). A widely used method for this purpose is the B3LYP functional combined with the 6-311++G(d,p) basis set. nih.govresearchgate.net This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. DFT calculations are fundamental for obtaining optimized molecular geometry, vibrational frequencies, and the electronic properties discussed in the following sections. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. researchgate.netsemanticscholar.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is typically localized over the benzene ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites of electron donation. The LUMO is generally distributed over the benzamide (B126) moiety, including the carbonyl group and the aromatic ring. The energy gap is a crucial parameter for understanding the charge transfer that occurs within the molecule. researchgate.net
Table 2: Calculated Frontier Orbital Energies for this compound This table presents data derived from computational studies on this compound and similar compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.41 |
| LUMO | -1.87 |
| Energy Gap (ΔE) | 4.54 |
Source: Derived from computational studies on benzamide derivatives. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions and charge delocalization within a molecule, which contribute significantly to its stability. nih.govresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.de
In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amide group into the antibonding orbitals (π) of the benzene ring. These donor-acceptor interactions, quantified by second-order perturbation theory, stabilize the molecule. The most significant interactions involve the delocalization from the lone pair orbitals of the oxygen atoms (LP(O)) to the π orbitals of the C-C bonds in the ring. This charge delocalization is a key factor in the antioxidant properties of phenolic compounds.
Table 3: Significant NBO Donor-Acceptor Interactions in this compound This table presents hypothetical yet representative data for the key hyperconjugative interactions based on NBO analysis of similar aromatic compounds.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C=C) | 25.5 |
| LP (N) | π* (C=O) | 35.2 |
| π (C=C) | π* (C=C) | 18.9 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule using a color scale. researchgate.net
For this compound, the MEP map shows regions of negative electrostatic potential (typically colored red and yellow) and positive electrostatic potential (colored blue). researchgate.netnih.gov The most negative regions are located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, the regions of highest positive potential are found around the hydrogen atoms of the hydroxyl and amide groups, indicating these are the likely sites for nucleophilic attack. researchgate.net The MEP analysis thus provides a clear visual representation of the reactive sites of the molecule. researchgate.net
Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and flexibility. nih.govresearchgate.net For derivatives of this compound (gallamides), MD simulations can be employed to understand how the molecule behaves in a biological environment, such as in the active site of a protein. nih.gov
Thermochemical and Thermodynamic Property Calculations
Computational chemistry provides valuable insights into the intrinsic properties of molecules. For this compound, various thermochemical and thermodynamic parameters have been calculated using computational methods, such as the Joback and Crippen methods, which are essential for predicting the compound's behavior under different conditions. chemeo.com These theoretical calculations complement experimental data and are crucial for process modeling, safety analysis, and understanding the compound's stability and reactivity.
A study focusing on the vibrational spectra of this compound (THBA) also involved theoretical calculations to determine temperature-dependent thermodynamic characteristics, further highlighting the synergy between experimental and computational approaches in characterizing this molecule. researchgate.net
Key calculated properties are summarized in the table below. These values represent predictions based on the molecular structure and are fundamental for chemical engineering applications and for predicting the environmental fate and transport of the compound.
Table 1: Calculated Thermochemical and Thermodynamic Properties of this compound
| Property | Value | Unit | Calculation Method/Source |
|---|---|---|---|
| Thermodynamic Properties of Formation | |||
| Standard Gibbs Free Energy of Formation (ΔfG°) | -405.86 | kJ/mol | Joback Method chemeo.com |
| Enthalpy of Formation (Gas, ΔfH°gas) | -562.00 | kJ/mol | Joback Method chemeo.com |
| Phase Transition Properties | |||
| Enthalpy of Fusion (ΔfusH°) | 32.07 | kJ/mol | Joback Method chemeo.com |
| Normal Melting (Fusion) Point (Tfus) | 663.42 | K | Joback Method chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 89.88 | kJ/mol | Joback Method chemeo.com |
| Normal Boiling Point (Tboil) | 754.50 | K | Joback Method chemeo.com |
| Critical Properties | |||
| Critical Temperature (Tc) | 1017.67 | K | Joback Method chemeo.com |
| Critical Pressure (Pc) | 10161.94 | kPa | Joback Method chemeo.com |
| Physicochemical Properties | |||
| McGowan's Characteristic Volume (McVol) | 114.890 | ml/mol | McGowan Method chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | -0.098 | Crippen Method chemeo.com | |
| Water Solubility (log10WS) | -0.29 | Crippen Method chemeo.com |
This table presents data derived from computational models as cited.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a cornerstone analytical technique for the unambiguous confirmation of a compound's molecular identity by precisely measuring its mass-to-charge ratio (m/z). For this compound (molar mass: 169.13 g/mol ), mass spectrometry serves to verify its molecular weight and provide structural information through analysis of fragmentation patterns. thermofisher.com
In a typical mass spectrometry experiment, the molecule is first ionized. Depending on the ionization technique used, different types of ions can be formed. With "hard" ionization techniques like Electron Ionization (EI), the molecule is bombarded with high-energy electrons, typically at 70 eV. uni-saarland.de This process usually results in the formation of a molecular ion (M⁺•), which is a radical cation corresponding to the intact molecule, minus one electron. For this compound, the molecular ion peak would be expected at an m/z of approximately 169. This M⁺• peak is crucial as it directly indicates the molecular weight of the compound. libretexts.org
Following ionization, the high internal energy of the molecular ion often causes it to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint that can confirm the structure. For this compound, common fragmentation pathways in EI-MS would likely involve:
Alpha-cleavage: The cleavage of the bond adjacent to the carbonyl group, leading to the loss of the amino radical (•NH₂), resulting in a prominent acylium ion at m/z 153. This galloyl cation is stabilized by the aromatic ring and its hydroxyl groups.
Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), which would produce a fragment at m/z 125.
With "soft" ionization techniques, such as Electrospray Ionization (ESI), the molecule is ionized more gently, typically by protonation or deprotonation in solution. libretexts.org This method is particularly useful for polar, non-volatile compounds and often results in a strong signal for the protonated molecule, [M+H]⁺, at m/z 170 for this compound. Studies on derivatives of this compound have shown that they readily form [M+H]⁺ ions in ESI-MS, indicating this would be the expected primary ion for the parent compound as well. googleapis.com The minimal fragmentation observed in ESI allows for clear confirmation of the molecular weight.
By combining the molecular weight information from the molecular ion (or protonated molecule) with the structural clues from the fragmentation pattern, mass spectrometry provides definitive confirmation of the identity of this compound.
Pharmacological and Biochemical Research on 3,4,5 Trihydroxybenzamide and Its Analogs
Investigation of Diverse Biological Activities
3,4,5-Trihydroxybenzamide, also known as gallamide, is a phenolic compound that has garnered significant interest in the scientific community for its wide range of biological activities. scbt.com This article delves into the pharmacological and biochemical research surrounding this compound and its analogs, focusing on their mechanisms of action and potential therapeutic applications.
Antioxidant Mechanisms and Free Radical Scavenging Capacity
The antioxidant properties of this compound and its derivatives are a cornerstone of their biological activity. The presence of hydroxyl groups on the benzamide (B126) structure allows these compounds to act as potent free radical scavengers. smolecule.comchemimpex.com
One analog, N-(3,4,5-trihydroxybenzoyl)-3,4,5-trihydroxybenzamide, has demonstrated significantly stronger DPPH radical scavenging ability than the commonly used synthetic antioxidant BHT and slightly stronger activity than EGCG. google.com Another study on amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3,4,5-trihydroxybenzamide, highlighted their capacity to act as powerful antioxidants by scavenging free radicals. researchgate.net The antioxidant activity of these compounds is crucial as it can help prevent oxidative damage, a key factor in many diseases. researchgate.net
The order of antioxidant activity among certain amino-substituted benzamides was determined to be N-(4-aminophenyl)-3,4,5-trihydroxybenzamide > N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide > N-(4-aminophenyl)-2-hydroxybenzamide > N-(4-aminophenyl)-2-methoxybenzamide, with lower oxidation potentials indicating better radical scavenging activity. researchgate.net
Anti-inflammatory Effects (e.g., Mast Cell Degranulation Inhibition, Cytokine Modulation)
Research has shown that this compound and its analogs possess significant anti-inflammatory properties. chemimpex.com These compounds can modulate inflammatory responses by affecting the release of cytokines from immune cells.
A study on this compound analogs revealed their ability to inhibit histamine (B1213489) release from mast cells, a key event in allergic inflammation. mdpi.com While the analogs did not show an improved effect on histamine inhibition compared to gallic acid in vitro, several compounds, including 3c, 3d, 3g, 4c, 4d, 4e, and 5b, exhibited similar or better inhibitory effects on histamine release. mdpi.com
Furthermore, certain analogs have been shown to reduce the gene expression of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com For instance, compounds 3d and 5d significantly reduced the gene expression of TNF-α, and compounds 3c, 3d, 3e, 3g, and 5d decreased the expression of IL-6. mdpi.com Another compound, Didox (N-3,4-trihydroxybenzamide), has been shown to abrogate NFκB activation, a key pathway in inflammation. nih.gov Similarly, 3,4,5-Trihydroxycinnamic acid (THC) has demonstrated anti-allergic effects by suppressing the degranulation of mast cells and the secretion of TNF-α, hexosaminidase, and histamine. nih.govnih.gov
Inhibitory Activity of this compound Analogs on Histamine Release and Cytokine Expression
| Compound | Inhibition of Histamine Release | Reduction of TNF-α Gene Expression | Reduction of IL-6 Gene Expression |
|---|---|---|---|
| 3c | Similar or better than gallic acid | - | Significant |
| 3d | Similar or better than gallic acid | Significant | Significant |
| 3e | - | - | Significant |
| 3g | Similar or better than gallic acid | - | Significant |
| 4c | Similar or better than gallic acid | - | - |
| 4d | Similar or better than gallic acid | - | - |
| 4e | Similar or better than gallic acid | - | - |
| 5b | Similar or better than gallic acid | - | - |
| 5d | - | Significant | Significant |
Antimicrobial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Vibrio harveyi)
The antimicrobial potential of this compound and its derivatives has been investigated against various bacterial strains. Studies have shown their activity against both Gram-positive and Gram-negative bacteria.
Derivatives of 3,4,5-trihydroxybenzoic acid have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. lookchem.com Alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid) have also been found to have growth inhibitory and bactericidal activities against Escherichia coli. nih.govnih.gov
Furthermore, gallic amide derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown inhibitory activity against Vibrio harveyi, a common pathogen in mariculture. pjps.pk Notably, N-(5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl)-3,4,5-trihydroxybenzamide (compound 5b) exhibited the best activity with a minimum inhibitory concentration (MIC) of 0.0313 mg/mL. pjps.pk
Antimicrobial Activity of this compound Derivatives
| Derivative | Bacterial Strain | Activity | MIC |
|---|---|---|---|
| 3,4,5-Trihydroxybenzoic acid derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial | Not specified |
| Alkyl esters of gallic acid | Escherichia coli | Growth inhibitory and bactericidal | Not specified |
| N-(5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl)-3,4,5-trihydroxybenzamide (5b) | Vibrio harveyi | Inhibitory | 0.0313 mg/mL |
Antiviral Potentials (e.g., against HIV-1, HCV, Flaviviruses)
Several analogs of this compound have demonstrated promising antiviral activities. Research has explored their potential against a range of viruses, including Human Immunodeficiency Virus (HIV-1), Hepatitis C Virus (HCV), and flaviviruses.
Compounds containing the 3,4,5-trihydroxybenzoyl moiety have shown antiviral activity against HIV and HCV. molaid.combiorxiv.org One particular analog, N,N'-(dodecane-1,12-diyl)bis(this compound), and its 2,3,4-trihydroxybenzamide (B8443314) regioisomer have been identified as selective antivirals against the West Nile virus (WNV), a type of flavivirus. researchgate.netnih.govcore.ac.uk These compounds exhibited low cytotoxicity and high antiviral activity, with half-maximal effective concentrations (EC50s) in the low micromolar range. researchgate.netnih.govcore.ac.uk Their antiviral mechanism against WNV involves the alteration of sphingolipid metabolism. researchgate.netnih.govcore.ac.uk These polyphenols also showed inhibitory effects against other flaviviruses like Usutu, dengue, and Zika viruses. researchgate.netnih.govcore.ac.uk
Anticancer and Cytotoxic Investigations in Various Cell Lines
The anticancer potential of this compound derivatives is an active area of research. Compounds with similar structures have shown efficacy in this regard. smolecule.com
One study focused on the synthesis of N-(4-(tert-Butyl)phenyl)-3,4,5-trihydroxybenzamide (KMU-3), a derivative of gallic acid. plos.org This compound was found to strongly suppress lipid accumulation during the differentiation of 3T3-L1 preadipocytes into adipocytes, suggesting a potential role in obesity-related research, which can be linked to certain cancers. plos.org
Enzyme Inhibition Studies (e.g., Urease, Carbonic Anhydrase, Catechol-O-methyltransferase (COMT), HIV-1 Integrase, HIV-1 RNase H)
This compound and its analogs have been investigated for their ability to inhibit various enzymes, indicating their potential to modulate specific biological pathways.
Urease Inhibition: Derivatives of 3,4,5-trihydroxybenzoic acid have been synthesized and evaluated for their inhibitory activity against Jack bean urease. iglobaljournal.com Many of these compounds were found to be more potent inhibitors than the standard inhibitor, thiourea. iglobaljournal.com One compound, in particular, showed an IC50 value of 0.07μM/ml, significantly more active than the standard. iglobaljournal.com Similarly, 3,4,5-trihydroxybenzohydrazone derivatives have also demonstrated excellent urease inhibition. core.ac.uk
Catechol-O-methyltransferase (COMT) Inhibition: Bifunctional polyhydroxybenzamide molecules have been synthesized and tested as potential inhibitors of COMT, an enzyme involved in the metabolism of catecholamines. acs.org N,N'-1,3-propanediylbis(this compound) demonstrated strong inhibitory action against COMT with an apparent Ki value of 6.0 μM. acs.org
Chondrocyte Growth Promotion and Cartilage Regeneration Studies
The potential of this compound and its derivatives in cartilage repair has been an area of investigation, particularly focusing on promoting the growth of chondrocytes, the primary cells in cartilage tissue. Articular cartilage has a very limited capacity for self-repair, making chondrogenic agents valuable for therapeutic strategies like autologous chondrocyte implantation (ACI). nih.govgeistlich.comnih.govscivisionpub.comsmw.chmdpi.com
A significant challenge in ACI is the limited number of available chondrocytes and their tendency to dedifferentiate during in vitro expansion. nih.gov Research has explored synthetic analogs of this compound to address these issues. One such study focused on a sulfonamido-based gallate, N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3,4,5-trihydroxy-benzamide (EJTC). This compound was found to effectively promote the proliferation of rabbit articular chondrocytes. nih.gov
Furthermore, EJTC demonstrated the ability to enhance the synthesis and secretion of the cartilage extracellular matrix (ECM). This was evidenced by the upregulation of key cartilage-specific genes, including aggrecan, collagen II, and Sox9. nih.gov Concurrently, the compound inhibited chondrocyte dedifferentiation, as indicated by the downregulation of the collagen I gene. nih.gov Notably, chondrocyte hypertrophy, a process that can lead to unwanted ossification, was not observed in EJTC-treated groups. nih.gov These findings suggest that specific analogs of this compound could serve as effective pro-chondrogenic agents for treating articular cartilage defects. nih.govgoogle.com
Table 1: Effects of EJTC on Rabbit Articular Chondrocytes
| Parameter | Observed Effect | Gene Expression Modulation |
|---|---|---|
| Cell Proliferation | Promoted chondrocyte growth | - |
| ECM Synthesis | Enhanced secretion and synthesis | Upregulation of Aggrecan, Collagen II, Sox9 |
| Chondrocyte Dedifferentiation | Inhibited | Downregulation of Collagen I |
| Chondrocyte Hypertrophy | Not detected | - |
Data sourced from a study on the sulfonamido-based gallate, EJTC. nih.gov
Elucidation of Molecular Mechanisms of Action
Binding Interactions with Specific Biomolecules (e.g., Fatty Acid Binding Proteins)
This compound (THB) has been identified as an inhibitor of fatty acid uptake in rat liver cells. biosynth.com The mechanism behind this inhibition involves the direct blockage of fatty acid binding proteins (FABPs). biosynth.comevitachem.com FABPs are a family of intracellular chaperones that facilitate the transport of hydrophobic long-chain fatty acids and other lipidic molecules within the aqueous environment of the cell. guidetopharmacology.org By binding to these proteins, THB interferes with their normal function, thereby hindering the cellular uptake and transport of fatty acids. biosynth.comevitachem.comnih.gov This interaction is crucial for understanding the compound's influence on lipid metabolism and related cellular processes. biosynth.com
Inhibition of Prostaglandin (B15479496) J2 Synthesis
Research has shown that this compound (THB) is an active agent that inhibits the synthesis of prostaglandin J2 (PGJ2). biosynth.comevitachem.comcymitquimica.com Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects, and PGJ2 is particularly known for its role in inflammatory processes. evitachem.com The inhibition of PGJ2 synthesis is a key aspect of the anti-inflammatory properties attributed to THB and its derivatives. chemimpex.comlookchem.com
Modulation of Cellular Metabolic Pathways
Analogs of this compound have been shown to significantly modulate cellular metabolic pathways, particularly those related to lipid metabolism. nih.govasm.orgbiorxiv.orgbiorxiv.org A study focusing on the antiviral properties of N,N′-(dodecane-1,12-diyl)bis(this compound) revealed that its mechanism of action involves the alteration of sphingolipid metabolism. nih.govasm.orgnih.govresearchgate.net
Sphingolipids are essential components of cell membranes and are involved in signal transduction. nih.gov This analog was found to inhibit the enzyme ceramide desaturase (Des1), a key enzyme in the sphingolipid biosynthetic pathway. nih.govasm.orgnih.govresearchgate.net This inhibition leads to a significant accumulation of dihydrosphingomyelin (dhSM), which is typically a minor component of cellular sphingolipids. nih.govasm.orgnih.gov The alteration of the balance between sphingomyelin (B164518) and dihydrosphingomyelin can have profound effects on the properties of cellular membranes and associated functions, including viral replication. nih.govasm.org This demonstrates a specific mechanism by which a this compound analog can modulate a critical cellular metabolic pathway. nih.govasm.orgbiorxiv.orgnih.govembl.demdpi.com
Disruption of Viral Replication Cycles (e.g., Des1 inhibition, Dihydrosphingomyelin elevation)
The modulation of sphingolipid metabolism by this compound analogs has direct implications for their antiviral activity. The life cycle of flaviviruses, such as West Nile Virus (WNV), Dengue virus (DENV), and Zika virus (ZIKV), is highly dependent on host cell lipid metabolism. nih.govasm.orgbiorxiv.org
The analog N,N′-(dodecane-1,12-diyl)bis(this compound) and its regioisomer have been identified as selective antiviral agents against WNV. nih.govasm.orgnih.govresearchgate.netcore.ac.uk Their antiviral mechanism is directly linked to the inhibition of ceramide desaturase (Des1). nih.govasm.orgnih.gov By blocking Des1, these compounds prevent the conversion of dihydroceramide (B1258172) to ceramide, a crucial step in sphingolipid synthesis. This leads to the accumulation of dihydrosphingomyelin (dhSM), which disrupts the normal viral replication cycle. nih.govasm.orgnih.govresearchgate.net The antiviral effect was confirmed by experiments showing that the direct addition of exogenous dhSM or the use of a known Des1 inhibitor also hampered WNV infection. nih.govasm.org This research highlights a novel antiviral strategy based on the pharmacological elevation of cellular dhSM through the inhibition of Des1 by this compound derivatives. nih.govasm.orgnih.gov
Table 2: Antiviral Activity of N,N′-(dodecane-1,12-diyl)bis(this compound) and its Regioisomer against West Nile Virus (WNV)
| Compound | Cell Line | EC₅₀ (μM) |
|---|---|---|
| N,N′-(dodecane-1,12-diyl)bis(this compound) | Vero | 2.2 |
| SH-SY5Y | 2.2 | |
| N,N′-(dodecane-1,12-diyl)bis(2,3,4-trihydroxybenzamide) (regioisomer) | Vero | 0.24 |
| SH-SY5Y | 1.9 |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of the compound that inhibits 50% of viral replication. Data sourced from studies on the antiviral activity of polyphenols. nih.govasm.orgnih.govresearchgate.netcore.ac.uk
Impact on Cellular Signaling Cascades (e.g., NF-κB Activation)
Analogs of this compound have been shown to impact key cellular signaling cascades involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.com The NF-κB signaling pathway plays a critical role in regulating the immune response to infection and inflammation. nih.govmdpi.com
Preclinical studies in transgenic sickle cell mice have demonstrated that polyhydroxyphenyl derivatives, including Didox (N-3,4-trihydroxybenzamide) and Trimidox (N-3,4,5-tetrahydroxybenzenecarboximidamide HCl), can potently abrogate NF-κB activation. nih.gov Their mechanism involves the selective inhibition of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, these compounds block the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes. nih.gov
Furthermore, research on other this compound analogs has shown that their ability to inhibit the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is linked to the regulation of the NF-κB pathway. mdpi.com This interference with a central signaling cascade underscores the therapeutic potential of these compounds in managing inflammatory conditions.
Role of Metal Chelation in Biological Activities
The ability of this compound and its analogs to chelate metal ions is a significant factor in their biological activities. The galloyl group, characterized by three adjacent hydroxyl groups on the aromatic ring, serves as a strong chelating site for metal ions. mdpi.commdpi.com This interaction can lead to the formation of stable complexes, influencing various biological processes. mdpi.com
The metal chelation property is believed to contribute to the antioxidant and neuroprotective effects of these compounds. nih.gov For instance, gallic acid, a closely related compound, has been shown to inhibit metal-induced protein aggregation by chelating metal ions, a process implicated in neurodegenerative diseases. researchgate.net The chelation of transition metals like copper and iron can prevent the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov The 3,4,5-trihydroxybenzoyl moiety, also known as a galloyl group, can form stable five-membered rings with transition metals. mdpi.comnih.gov
Research on gallic acid has demonstrated its potential as a biochelator for detoxifying heavy metals such as aluminum, cadmium, and lead. recentscientific.comresearchgate.net The formation of metal-ligand complexes with a 1:2 metal-to-ligand ratio has been observed for gallic acid with several heavy metals. recentscientific.com This suggests that this compound, sharing the same core structure, may also possess similar detoxification capabilities. The interaction with metal ions can also increase the acidity of the amide group, which may then compete as a ligand for the metal ion. nih.gov
Structure-Activity Relationship (SAR) Studies
The number and position of hydroxyl groups on the benzamide scaffold are critical determinants of biological activity. Studies on various phenolic compounds have consistently shown that the presence and arrangement of these hydroxyl groups significantly impact their antioxidant and enzyme inhibitory actions. researchgate.netresearchgate.net For many biological activities, a higher number of hydroxyl groups correlates with increased potency. researchgate.net Specifically, the 3,4,5-trihydroxy substitution pattern, as seen in gallic acid and its derivatives, is often associated with strong antioxidant and radical scavenging activities. ijcmas.com
In the context of antiviral research, structure-activity relationship (SAR) studies have revealed that the 2,3,4-trihydroxybenzoyl moiety can confer better antiviral activity against viruses like HIV and HCV compared to the 3,4,5-trihydroxybenzoyl (galloyl) group found in natural catechins. csic.es Conversely, for other activities, the presence of adjacent hydroxyl groups is crucial for potent metal chelation. researchgate.net The substitution of a free hydroxyl group can lead to a marked decrease in chelation activity. researchgate.net Furthermore, the introduction of a phenolic hydroxyl group can increase antiproliferative activity and binding affinity to certain enzymes, potentially by forming hydrogen bonds with the target protein. kagawa-u.ac.jp
Modifications at the amide nitrogen (N-substituents) of the this compound structure provide a versatile handle for tuning biological potency and selectivity. The nature of the N-substituent can influence various physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect cellular uptake and target engagement. nih.govvcu.edu
For instance, in the development of inhibitors for enzymes like catechol-O-methyltransferase (COMT), the introduction of specific N-substituents has been a key strategy. acs.orgotago.ac.nz SAR studies have shown that both the size and electronic properties of the N-substituent can significantly impact inhibitory activity. mdpi.comrsc.org In some cases, the introduction of electron-withdrawing groups on the N-substituent can enhance the biological activity. vcu.edu The synthesis of various N-substituted this compound analogs has been explored to probe these relationships and optimize potency against different biological targets. mdpi.comacs.orgmdpi.com
A promising strategy in drug design involves the creation of bifunctional inhibitors, where two pharmacophoric units are connected by a linker. This approach has been applied to polyhydroxybenzamides to enhance their inhibitory potency against enzymes like COMT. acs.orgacs.org The design principle involves linking two polyhydroxybenzamide substructures, allowing for simultaneous interaction with multiple sites on the enzyme or with different subunits of a dimeric enzyme.
The length and nature of the linker are critical parameters in the design of these bifunctional molecules. acs.org Studies have shown that the inhibitory potency and mode of inhibition are dependent on the linker length. For example, in a series of bifunctional inhibitors targeting COMT, a diaminopropane (B31400) linker was found to be optimal. acs.org Specifically, N,N'-1,3-propanediylbis(this compound) demonstrated strong inhibitory action. acs.org This bifunctional approach can lead to a significant increase in binding affinity and inhibitory potency compared to the corresponding monomeric compounds.
Gallic Acid: this compound is the amide derivative of gallic acid (3,4,5-trihydroxybenzoic acid). Both compounds share the same trihydroxy-substituted phenyl core and exhibit a range of similar biological activities, including antioxidant and anti-inflammatory effects. mdpi.com Gallic acid is a well-known natural antioxidant, and its activity is largely attributed to the three hydroxyl groups on the phenyl ring. researchgate.netnih.gov In some studies, the formation of an amide bond from the carboxylic acid of gallic acid has been shown to increase the antioxidant efficiency of the galloyl group. researchgate.net However, in other contexts, such as the inhibition of histamine release, this compound analogs did not show an improved effect compared to gallic acid. mdpi.com
Research Methodologies and Experimental Models in 3,4,5 Trihydroxybenzamide Studies
In Vitro Experimental Designs
In vitro studies are fundamental to the initial characterization of the bioactivity of 3,4,5-Trihydroxybenzamide. These experiments, conducted in a controlled laboratory setting outside of a living organism, allow for precise investigation into the compound's effects on specific biological components.
Cell-Based Assays (e.g., HMC-1 cell models, cancer cell lines, chondrocytes)
Cell-based assays are a cornerstone of in vitro research, providing insights into how this compound and related molecules affect cellular processes like proliferation, viability, and differentiation.
HMC-1 Cell Models: While direct studies on this compound using the human mast cell line (HMC-1) are not extensively documented, this model is highly relevant for assessing anti-inflammatory and anti-allergic potential. Methodologies applicable to this compound involve the use of HMC-1.2 cells in degranulation assays. arcadiascience.com A common technique is the β-hexosaminidase assay, which measures the release of this enzyme from mast cell granules upon stimulation, serving as a marker for degranulation. arcadiascience.com The inhibitory effect of a test compound on this process would indicate its potential to stabilize mast cells.
Cancer Cell Lines: The anti-proliferative activity of compounds structurally related to this compound has been evaluated using various human cancer cell lines. A common method is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability and metabolic activity. nih.govnih.gov For instance, the effects of a 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid were investigated on HepG2 (hepatocellular carcinoma) and MCF7 (breast carcinoma) cell lines. nih.gov In addition to proliferation, apoptosis (programmed cell death) is assessed using techniques like Hoechst/propidium iodide double staining and fluorescence-activated cell sorting (FACS) to analyze the cell cycle distribution. nih.gov These methods have been used to study resveratrol (B1683913) analogs like N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine in HL-60 human promyelocytic leukemia cells. nih.govconsensus.app
Chondrocytes: To investigate the potential of compounds in cartilage repair and for treating degenerative joint diseases, chondrocyte and mesenchymal stem cell (MSC) models are employed. nih.govresearchprotocols.org These studies often use 3D culture systems, such as pellet or spheroid cultures, which better mimic the in vivo cellular environment. researchprotocols.org Chondrogenic differentiation is a key outcome, measured by the accumulation of glycosaminoglycans (GAGs)—a major component of the cartilage extracellular matrix—which is visualized by Alcian blue staining and quantified using a dimethylmethylene blue (DMMB) assay. nih.govmdpi.com Furthermore, the expression of cartilage-specific marker genes, including Sox9, type II collagen (Col2a1), and aggrecan (ACAN), is quantified using real-time quantitative polymerase chain reaction (RT-qPCR). plos.org Pro-inflammatory models can be established by treating the chondrocyte cultures with agents like lipopolysaccharide (LPS) to assess the anti-inflammatory properties of test compounds. researchprotocols.org
Enzymatic Activity Assays for Inhibition Profiling
Enzymatic assays are critical for identifying specific molecular targets of this compound and its derivatives. These assays measure the ability of a compound to inhibit the activity of a particular enzyme.
Derivatives of this compound, specifically 3,4,5-trihydroxybenzohydrazones, have been evaluated for their ability to inhibit the enzyme urease. arabjchem.org Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Kᵢ), which quantifies the potency of the inhibitor. arabjchem.org
Methodologies used for similar benzamide (B126) structures include profiling against enzymes like ribonucleotide reductase (RR) and acetylcholinesterase. nih.govnih.gov RR inhibition can be quantified by measuring the depletion of its products (deoxyribonucleoside triphosphates) using high-performance liquid chromatography (HPLC) or by tracking the reduced incorporation of radiolabeled precursors like ¹⁴C-cytidine into DNA. nih.gov For enzymes involved in inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), in vitro inhibition assays are used to screen for anti-inflammatory potential. nih.govnih.gov
| Compound | IC₅₀ (µM) ± SEM | Kᵢ (µM) | Mode of Inhibition |
|---|---|---|---|
| Compound 6 | 22.3 ± 0.78 | 14.86 ± 0.12 | Non-competitive |
| Compound 10 | 28.5 ± 0.95 | 24.38 ± 0.11 | Competitive |
| Compound 14 | 25.6 ± 0.91 | 18.52 ± 0.09 | Competitive |
| Compound 16 | 21.6 ± 0.88 | 12.55 ± 0.05 | Competitive |
| Compound 18 | 24.7 ± 0.83 | 15.42 ± 0.08 | Competitive |
| Thiourea (Standard) | 21.2 ± 0.12 | - | - |
Antiviral Replication Assays (e.g., subgenomic replicon systems)
The antiviral properties of compounds related to this compound are often studied using cell-based viral replication systems. For Hepatitis C Virus (HCV), subgenomic replicon systems are a standard tool. researchgate.net These systems utilize human hepatoma cell lines (e.g., Huh-7) that contain a self-replicating HCV RNA molecule (a replicon), which expresses a reporter gene (like luciferase) or viral proteins. The antiviral activity is determined by measuring the reduction in reporter gene activity or the level of viral RNA, typically quantified by RT-qPCR. nih.gov This approach was used to evaluate the effect of gallic acid (3,4,5-trihydroxybenzoic acid) on HCV-RNA expression. nih.gov
For other viruses like Hepatitis B Virus (HBV), assays can directly measure the inhibition of viral enzymes. For example, the activity of virion-associated HBV DNA polymerase can be assessed by its ability to incorporate radiolabeled nucleotides into viral DNA in vitro. nih.gov
Biochemical Assays for Antioxidant and Anti-inflammatory Markers
Biochemical assays provide a direct measure of a compound's ability to interact with and neutralize reactive molecules or to modulate inflammatory pathways in a cell-free system.
Antioxidant Markers: The antioxidant capacity of this compound and its derivatives is frequently evaluated using radical scavenging assays. scbt.com The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govnih.gov In these colorimetric assays, the antioxidant compound donates an electron or hydrogen atom to the stable radical (DPPH• or ABTS•+), causing a color change that is measured spectrophotometrically. nih.govmdpi.com The Ferric Reducing Antioxidant Power (FRAP) assay is another method used, which measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net Anti-lipid peroxidation activity has also been assessed using methods like the Ferric Thiocyanate (B1210189) (FTC) and Thiobarbituric Acid (TBA) assays. nih.gov
Anti-inflammatory Markers: In vitro assays for anti-inflammatory activity often focus on key mediators. The effect of related compounds on pro-inflammatory markers in cell culture models, such as LPS-stimulated BV2 microglial cells, is a common approach. nih.gov In these models, the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) is measured in the culture supernatant. nih.gov Additionally, cell-free enzymatic assays are used to determine the direct inhibitory effect on enzymes like COX and LOX, which are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.com
| Compound/Standard | DPPH Radical Scavenging IC₅₀ (µg/mL) |
|---|---|
| TIBH | 33.8 |
| Ascorbic Acid (Standard) | 77.8 |
| Quercetin (Standard) | 138.0 |
Microbiological Techniques for Antimicrobial Susceptibility
Standard microbiological techniques are used to determine the effectiveness of a compound against pathogenic bacteria. The primary methods are broth microdilution and disk diffusion, which are performed according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). fda.govgoums.ac.ir
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov This technique involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension. nih.gov A derivative of this compound was tested for its antimicrobial effect against Staphylococcus aureus and Escherichia coli using an MIC method. researchgate.net
In Vivo Preclinical Models
For assessing anti-inflammatory properties, a widely used model is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics aspects of inflammatory bowel disease. nih.gov In this model, researchers monitor disease progression by tracking body weight, colon length, and a disease activity index. nih.goveuropa.eu Histological analysis of the colon tissue is performed to score the severity of inflammation, crypt damage, and tissue ulceration. nih.gov The expression of inflammatory mediators like IL-6 and COX-2 in the tissue is also quantified to assess the compound's mechanism of action. nih.gov
Wound healing models are also employed to evaluate the regenerative potential of these compounds. researchgate.net Typically, full-thickness excisional wounds are created on the backs of rodents, such as rats. researchgate.neteuropa.eu The rate of wound closure is monitored by measuring the wound area over time. europa.eu At the end of the study, tissue samples are collected for histopathological examination using stains like Hematoxylin and Eosin (H&E) to assess re-epithelialization and inflammation, and Masson's trichrome to evaluate collagen deposition and tissue remodeling. researchgate.net Biochemical markers related to oxidative stress (e.g., malondialdehyde levels, superoxide (B77818) dismutase activity) and apoptosis (e.g., Bax protein expression) can also be measured in the wound tissue. researchgate.net
Animal Models for Inflammatory Diseases
Animal models are indispensable for studying the anti-inflammatory properties of this compound and its derivatives in a complex biological system. These models allow researchers to investigate the compound's effects on inflammatory pathways, cytokine expression, and immune cell responses.
One area of investigation involves mast cell-mediated allergic inflammation. Although direct studies on this compound are limited, research on its parent compound, gallic acid, provides valuable insights. Gallic acid has been shown to inhibit histamine (B1213489) release and the expression of pro-inflammatory cytokines. nih.gov To improve its drug-like properties, amide analogs of gallic acid have been synthesized and tested. nih.gov These studies often utilize rat models of acute inflammation to assess the systemic anti-inflammatory effects. For instance, serum metabolomics analysis in rats with induced acute inflammation has been used to explore how gallic acid regulates metabolic disorders associated with inflammation. frontiersin.org
In the context of ocular inflammation, a mouse model of experimental dry eye (EDE) has been employed to evaluate the therapeutic efficacy of gallic acid. springermedizin.de This model helps in assessing the compound's ability to reduce inflammatory factors in the cornea and conjunctiva, prevent apoptosis of corneal epithelial cells, and protect goblet cells. springermedizin.de Furthermore, co-culture systems of lipid-laden hepatocytes and macrophages serve as in vitro models to study hepatic inflammation, where gallic acid has been shown to reduce the expression of inflammatory mediators. mdpi.com
Key findings from these models indicate that gallic acid and its analogs can significantly reduce the gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfrontiersin.org This highlights the potential of gallamide derivatives as treatments for various inflammatory conditions. mdpi.com
Table 1: Animal and In Vitro Models Used in Inflammatory Disease Studies of Gallic Acid and its Analogs
| Model Type | Specific Model | Key Findings | Reference(s) |
| In Vivo | Rat model of acute inflammation | Gallic acid pretreatment increased isoleucine levels, potentially by inhibiting inflammatory cell proliferation. | frontiersin.org |
| In Vivo | Mouse model of experimental dry eye (EDE) | Gallic acid prevented apoptosis of corneal epithelial cells and reduced inflammatory factors in the cornea and conjunctiva. | springermedizin.de |
| In Vitro | Co-culture of lipid-laden hepatocytes and macrophages | Gallic acid attenuated the increase of TNF-α and IL-1β expression. | mdpi.com |
| In Vitro | Mast cell cultures | Gallic acid amide analogs inhibited histamine release and expression of TNF-α and IL-6. | nih.gov |
Animal Models for Infectious Diseases
The antimicrobial properties of this compound and its parent compound have been evaluated using in vivo models of infection. These models are critical for determining the therapeutic efficacy of these compounds against various pathogens in a living organism.
Studies have demonstrated the antifungal activity of gallic acid both in vitro and in vivo. nih.govresearchgate.net A key model used is a mouse model of systemic fungal infection, often with Candida albicans. researchgate.net In such studies, intraperitoneal administration of gallic acid has been shown to significantly enhance the cure rate, with an efficacy comparable to the standard antifungal drug, fluconazole. nih.govresearchgate.net These in vivo experiments are crucial for validating the in vitro findings, which have shown that gallic acid possesses a broad spectrum of antifungal activity against various dermatophyte and Candida strains. nih.gov
While specific in vivo studies on the antibacterial activity of this compound are not extensively detailed in the provided results, gallic acid and its derivatives have been evaluated against multi-drug resistant bacteria in vitro. nih.gov Such studies often investigate synergistic effects when combined with conventional antibiotics. nih.gov For instance, the combination of gallic acid ethyl ester with antibiotics like fusidic acid and minocycline (B592863) has shown additive effects against S. aureus strains. nih.gov The Galleria mellonella larvae model has also been used to assess the toxicity and therapeutic efficacy of compounds against bacterial and fungal pathogens. researchgate.netresearchgate.net
Table 2: In Vivo Models for Infectious Disease Studies
| Model Organism | Pathogen | Compound Tested | Key Outcome | Reference(s) |
| Mouse | Candida albicans (Systemic infection) | Gallic Acid | Significantly enhanced cure rate, comparable to fluconazole. | nih.govresearchgate.net |
| Galleria mellonella larvae | Acinetobacter baumannii | Gallium Nitrate | Protected larvae from lethal infection with high survival rates. | researchgate.net |
In Vivo Studies on Cancer Models
In vivo cancer models are essential for evaluating the anti-tumor efficacy of potential therapeutic agents like this compound and its derivatives. These models help bridge the gap between in vitro cell-based assays and clinical applications in humans.
One common approach involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. For example, to study the in vivo anti-tumor effect of novel flavonoid derivatives, mouse forestomach carcinoma (MFC) cells have been used to establish mouse tumor models. nih.govnih.gov These studies have demonstrated that certain compounds can significantly inhibit tumor growth in vivo. nih.gov Another model mentioned is the B16F10 cell-induced pulmonary cancer metastasis model in Swiss albino mice, which was used to evaluate the anti-cancer effects of gallic acid derivatives formulated in solid lipid nanoparticles (SLNs). nih.gov
The Hollow Fiber Model represents another innovative in vivo screening assay. reactionbiology.com In this model, tumor cells are grown in semi-permeable hollow fibers which are then implanted into mice. This allows for the testing of anticancer agents and provides a bridge between in vitro and in vivo testing, enabling rapid evaluation of drug efficacy. reactionbiology.com
Table 3: Examples of In Vivo Cancer Models
| Model Type | Cancer Cell Line / Type | Compound Class Tested | Key Finding | Reference(s) |
| Xenograft Model | Mouse Forestomach Carcinoma (MFC) | 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivatives | Significant inhibition of tumor growth in vivo. | nih.govnih.gov |
| Metastasis Model | B16F10 pulmonary cancer | Gallic acid derivative-SLNs | Demonstrated anticancer activity in the metastasis model. | nih.gov |
| Hollow Fiber Model | Various tumor cell lines | Anticancer agents | Bridges the gap between in vitro and in vivo testing for rapid efficacy screening. | reactionbiology.com |
Methodologies for Systemic Toxicity Assessment
Assessing the systemic toxicity of any new potential therapeutic agent is a critical step in its development. For this compound and related gallates, various methodologies are employed to evaluate their safety profiles.
Subchronic toxicity studies in animal models are a standard method. For instance, a 13-week study on gallic acid was conducted in F344 rats, where the compound was administered in their diet at various concentrations. nih.gov Toxicological parameters evaluated in such studies typically include:
Clinical signs and body weight: Monitoring for any adverse effects and changes in growth. nih.gov
Food consumption: Measuring dietary intake. nih.gov
Hematology and blood biochemistry: Analyzing blood samples for changes in cell counts and chemical markers of organ function. nih.gov
Organ weights and histopathology: Examining organs for any gross or microscopic changes after the study period. nih.gov
Modern approaches to systemic safety assessment also include a toolbox of non-animal methods (NAMs). nih.gov These can involve in vitro bioactivity platforms like high-throughput transcriptomics, pharmacological profiling, and cellular stress panels. nih.gov The data from these assays are often combined with physiologically based kinetic (PBK) modeling to estimate internal exposure and calculate a margin of safety without using animal tests. nih.gov
Table 4: Parameters Assessed in Systemic Toxicity Studies
| Parameter Category | Specific Assessments | Purpose | Reference(s) |
| General Observations | Clinical signs, body weight, food consumption | To detect overt signs of toxicity and effects on general health. | nih.gov |
| Blood Analysis | Hematology (RBC, hemoglobin, etc.), Blood Biochemistry | To identify effects on blood cells and the function of organs like the liver and kidneys. | nih.gov |
| Pathology | Organ weights, Gross pathology, Histopathology | To detect structural changes in organs at macroscopic and microscopic levels. | nih.gov |
| In Vitro Bioactivity | High-throughput transcriptomics, Cellular stress panels | To assess biological activity and potential toxicity pathways using cell-based assays as part of non-animal methods. | nih.gov |
Computational Approaches in Drug Discovery and Development
Computational methods are increasingly integral to modern drug discovery, offering a rapid and cost-effective way to identify and optimize potential drug candidates. For compounds like this compound, these approaches are used to predict interactions with biological targets and to screen large libraries for novel, active analogs.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. This method is widely used to understand the structural basis of ligand-target interactions and to predict the binding affinity. nih.govscialert.net
In studies involving derivatives of gallic acid, molecular docking has been applied to investigate their inhibitory activity against specific targets, such as the ABL kinase, which is implicated in chronic myeloid leukemia. nih.gov These simulations help to identify key structural features responsible for the compound's pharmacological activity. nih.gov The process typically involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and the ligand. scialert.netresearchgate.net
Docking Simulation: Using software like AutoDock to place the ligand into the binding site of the receptor in various conformations. scialert.netresearchgate.net
Scoring and Analysis: The different poses are then "scored" based on predicted binding energy. The pose with the lowest energy is generally considered the most favorable. scialert.net The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are then analyzed. researchgate.netnih.gov
These in silico findings can validate the structural and functional stability of the ligand-receptor complex and suggest which compounds are promising candidates for further experimental testing. scialert.net
Virtual Screening for Identification of Novel Bioactive Analogs
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. frontiersin.org This method significantly narrows down the number of compounds that need to be synthesized and tested in the lab.
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method, which includes molecular docking, relies on the known 3D structure of the target protein. frontiersin.orgnih.gov A large database of compounds, such as the ZINC database of natural compounds, is docked into the target's binding site, and compounds are ranked based on their docking scores. frontiersin.org This approach is powerful for discovering new chemotypes that can interact with a target. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses the structures of known active compounds to identify other molecules in a database with similar properties. mdpi.com One common LBVS method is pharmacophore modeling, where a model is created based on the essential structural features of known active ligands. mdpi.com
Following virtual screening, the top-ranked "hits" are often subjected to further computational analysis, such as molecular dynamics simulations to evaluate the stability of the predicted binding complex, before being selected for experimental validation. mdpi.comjapsonline.com This comprehensive in silico approach helps to prioritize compounds and guide the design of novel bioactive analogs of molecules like this compound. japsonline.comnih.gov
Advanced Materials Science Applications of 3,4,5 Trihydroxybenzamide
Application as Dispersant Molecules in Energy Storage Devices
In the fabrication of high-performance supercapacitors, the uniform dispersion of active materials and conductive additives is paramount for optimal electrochemical performance. Agglomeration of these components can lead to poor ion accessibility and increased electrical resistance, thereby diminishing the device's capacitance and power density. 3,4,5-Trihydroxybenzamide has been identified as an effective dispersant molecule in the preparation of electrodes for these energy storage devices.
Co-dispersion of Metal Oxides (e.g., MnO2) and Carbon Nanotubes
The synergistic combination of manganese dioxide (MnO2), a material with high theoretical pseudocapacitance, and carbon nanotubes (CNTs), which provide excellent electrical conductivity and a robust physical framework, is a promising avenue for creating advanced supercapacitor electrodes. However, achieving a homogenous mixture of these materials is challenging due to their disparate surface chemistries.
Research has demonstrated that this compound can act as an effective co-dispersant for both MnO2 and CNTs. Its molecular structure allows it to adsorb onto the surfaces of both materials, mitigating the van der Waals forces that lead to agglomeration and promoting a stable, uniform dispersion in solution. This enhanced dispersion is crucial for creating a well-integrated electrode microstructure where the MnO2 nanoparticles are in intimate contact with the conductive CNT network.
Biomimetic Adsorption Mechanisms on Inorganic Surfaces
The efficacy of this compound as a dispersant is attributed to its biomimetic adsorption capabilities, inspired by the adhesive proteins of marine mussels. The catechol-like 3,4,5-trihydroxy-substituted benzene (B151609) ring of the molecule can form strong coordinate bonds with metal atoms on the surface of metal oxides like MnO2. This chelation-based interaction results in a robust anchoring of the dispersant molecule to the inorganic surface, creating a stable organic layer that prevents particle aggregation.
This strong adsorption to the MnO2 surface, coupled with potential π-π stacking interactions between the benzene ring of the gallamide and the graphitic surface of the carbon nanotubes, allows this compound to effectively bridge the two components, leading to a stable co-dispersion.
Impact on Capacitive Performance and Electrode Microstructures
The use of this compound as a dispersant has a profound impact on the microstructure and, consequently, the capacitive performance of MnO2-CNT electrodes. The uniform dispersion of the active materials leads to a more porous and accessible electrode structure, which facilitates the diffusion of electrolyte ions to the electrochemically active sites of the MnO2.
Studies have shown that electrodes fabricated with this compound exhibit significantly higher areal capacitance compared to those prepared without a dispersant. For instance, at a scan rate of 2 mV s⁻¹, electrodes prepared with this gallamide derivative demonstrated an areal capacitance of 6.5 F cm⁻², a substantial improvement over the 2.1 F cm⁻² observed for electrodes made without a dispersant. Furthermore, these electrodes also show excellent capacitance retention and cyclic stability.
| Dispersant | Areal Capacitance at 2 mV s⁻¹ (F cm⁻²) | Capacitance Retention after Cycling (%) |
|---|---|---|
| None | 2.1 | 111 |
| This compound | 6.5 | 113 |
Derivatization for Nanoparticle Functionalization
The versatile chemical nature of this compound allows for its derivatization to create complex linker molecules for the functionalization of nanoparticles. These derivatives are designed to act as robust anchors, attaching to the nanoparticle surface and presenting other functional groups for further chemical modifications or to impart specific properties to the nanoparticle conjugate.
Synthesis of Linker-Functionalized Gallamides (e.g., Diethylene Glycol Ether-linked)
To enhance the utility of gallamides in nanoparticle functionalization, they can be chemically modified with linker molecules such as diethylene glycol ethers. The synthesis of such a linker-functionalized gallamide would typically involve a multi-step process. First, the amine group of this compound could be reacted with a bifunctional molecule containing a diethylene glycol ether chain and a reactive group at the other end, such as a carboxylic acid or an activated ester. This would form a stable amide bond, covalently attaching the diethylene glycol ether linker to the gallamide core.
The resulting molecule would possess the strong surface-anchoring capabilities of the gallamide moiety and the flexible, hydrophilic properties of the diethylene glycol ether chain. This linker can then be used to attach the gallamide to other molecules or directly to the surface of nanoparticles.
Utilization as Dendritic Anchors for Quantum Dot Nanoparticles (e.g., CdSe/ZnS)
The derivatized gallamides can be further elaborated into dendritic structures, creating multivalent anchors for the functionalization of quantum dot nanoparticles, such as core-shell Cadmium Selenide/Zinc Sulfide (B99878) (CdSe/ZnS) quantum dots. The gallamide units at the core of these dendrons provide a strong, multidentate binding to the ZnS shell of the quantum dots.
Development of Hydrophilic Fluorescent Probes
The intrinsic molecular structure of this compound, also known as gallamide, features multiple hydroxyl groups which enhance its water solubility. This inherent hydrophilicity makes it a potentially valuable scaffold for the development of fluorescent probes designed for aqueous environments, such as those found in biological systems. Research in the area of fluorescent chemosensors often focuses on modifying core structures to achieve water solubility and selective analyte detection. While the direct application of this compound in the development of hydrophilic fluorescent probes is a specialized area of research, the principles of fluorescent probe design can be applied to understand its potential.
The development of hydrophilic fluorescent probes based on a this compound framework would involve the strategic attachment of a fluorophore and a recognition unit to the gallamide core. The trihydroxyl arrangement of the benzamide (B126) is anticipated to maintain the water solubility of the resulting probe, a critical feature for applications in cellular imaging and environmental sensing in aqueous media.
The design of such probes often centers on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). In a hypothetical hydrophilic fluorescent probe derived from this compound, the gallamide moiety could serve multiple roles. Besides ensuring hydrophilicity, its electron-rich phenolic rings could participate in the electronic processes of the fluorescent system.
Detailed research into the synthesis and characterization of such specific probes is necessary to fully elucidate their photophysical properties and sensing capabilities. This would include determining their absorption and emission spectra, quantum yields, and selectivity towards specific analytes in aqueous solutions. The data from such studies would be crucial for establishing the practical utility of this compound as a building block in the design of novel hydrophilic fluorescent probes.
Future Research Directions and Translational Prospects for 3,4,5 Trihydroxybenzamide
Design and Synthesis of Next-Generation Analogues with Enhanced Biological Profiles
The core structure of 3,4,5-trihydroxybenzamide provides a robust platform for medicinal chemists to design and synthesize next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Future efforts will likely concentrate on strategic structural modifications to optimize its interaction with biological targets.
One promising approach involves the synthesis of amide analogues by coupling various amines to the gallic acid backbone. This strategy has already yielded compounds with significant inhibitory effects on histamine (B1213489) release and pro-inflammatory cytokines, suggesting potential for treating allergic inflammatory diseases. researchgate.net For instance, analogues incorporating chiral moieties such as (S)-phenylglycine methyl ester have shown enhanced activity, highlighting the importance of stereochemistry in drug design. mdpi.com
Further derivatization of the hydroxyl groups can also lead to enhanced biological profiles. The synthesis of 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their subsequent cyclization to thiadiazoles has produced compounds with potent anti-apoptotic activity. nih.gov Similarly, creating N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives has resulted in potential memory-enhancing agents with acetylcholinesterase-inhibiting activity. mdpi.com These examples underscore the value of exploring different functional group modifications to modulate the compound's activity.
Moreover, the design of hybrid molecules that combine the this compound scaffold with other pharmacophores is a compelling strategy. This could lead to multi-target ligands with potential applications in complex diseases like cancer or neurodegenerative disorders. For example, designing tri-ring benzamide-containing structures has led to potent inhibitors of cathepsin K, an enzyme involved in bone resorption, suggesting a potential therapeutic avenue for osteoporosis. mdpi.com
Interactive Table: Examples of this compound Analogues and their Biological Activities
| Analogue | Modification | Biological Activity | Potential Application | Reference(s) |
|---|---|---|---|---|
| N,N'-(propane-1,3-diyl)bis(this compound) | Dimerization with propane (B168953) linker | Antiplasmodial activity | Malaria | phcogj.com |
| N-(1-Amino-1-oxopropan-2-yl)-3,4,5-trihydroxybenzamide | Amidation with alanine (B10760859) derivative | Antioxidant, potential neuroprotective | Alzheimer's Disease | nih.gov |
| (R)-Methyl 2-phenyl-2-(3,4,5-tris(benzyloxy)benzamido)acetate | Amidation with chiral amine | Histamine release inhibition | Allergic Inflammation | researchgate.net |
| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives | O-methylation and N-arylation | Acetylcholinesterase inhibition | Memory Enhancement | mdpi.com |
Exploration of Novel Therapeutic Targets and Disease Applications
While initial research has highlighted the anti-inflammatory and antioxidant potential of this compound, its structural features suggest a broader range of therapeutic applications that are yet to be fully explored. researchgate.netmdpi.com Future investigations should aim to identify novel molecular targets and expand its use into new disease areas.
The compound's inherent ability to chelate metal ions presents an opportunity for its development in treating metal poisoning and diseases associated with metal dyshomeostasis. researchgate.net Its antioxidant properties make it a strong candidate for combating conditions driven by oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers. researchgate.netnih.gov
Recent studies on derivatives have opened up new avenues. For instance, the antiplasmodial activity of N,N'-(propane-1,3-diyl)bis(this compound) suggests a promising scaffold for developing new antimalarial drugs. phcogj.com The development of gallamide analogues that inhibit histamine and pro-inflammatory cytokine release points towards novel treatments for mast cell-mediated allergic diseases. researchgate.net Furthermore, the potential of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as memory enhancers indicates a role in addressing cognitive decline and Alzheimer's disease. mdpi.com
Future research could also explore its utility in metabolic diseases, given the known effects of polyphenols on metabolic pathways. Its potential as a plant growth regulator and crop resilience enhancer in agriculture also warrants further investigation, representing a non-pharmaceutical application of this versatile molecule. mdpi.comsci-hub.box
Advancements in Asymmetric and Sustainable Synthetic Methodologies
The progression of this compound and its analogues towards clinical application will necessitate the development of efficient, scalable, and environmentally friendly synthetic routes. Future research in this area should focus on both asymmetric and sustainable methodologies.
Asymmetric Synthesis: For analogues where stereochemistry is crucial for activity, the development of robust asymmetric syntheses is paramount. While direct asymmetric synthesis of the gallamide core is not typical, the introduction of chirality through coupling with enantiopure amines or other reagents is a key strategy. mdpi.com Future work could explore the use of chiral catalysts, such as Schiff-base titanium complexes, which have been successful in the synthesis of other chiral amides, to control stereoselectivity during the formation of more complex analogues. dalton.com Biocatalysis, using enzymes or whole-organism approaches like baker's yeast, offers another avenue for achieving high enantioselectivity under mild conditions, a method that has been successfully applied to the synthesis of other complex pharmaceutical intermediates. mdpi.com
Sustainable Methodologies: Green chemistry principles should be integrated into the synthesis of this compound and its derivatives. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. Given that gallic acid, the precursor, can be readily obtained from plant sources, there is a strong foundation for a sustainable supply chain. mdpi.com Future synthetic strategies could focus on enzymatic methods, such as using lipases for amidation reactions, to replace traditional chemical reagents. Peroxidase-catalyzed reactions could be explored for creating dimeric analogues in an environmentally friendly manner. researchgate.net The use of natural reductants and stabilizers, a concept gaining traction in the green synthesis of nanoparticles, could also be adapted for the synthesis of gallamide derivatives. eric-wang.org
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To fully realize the therapeutic potential of this compound and its next-generation analogues, a deep understanding of their mechanisms of action is essential. The integration of "omics" technologies—proteomics, transcriptomics, and metabolomics—offers a powerful, systems-level approach to elucidate the complex molecular interactions and pathways modulated by these compounds. As much of this research has been conducted on the parent compound, gallic acid, a key future direction will be to apply these powerful techniques directly to this compound and its novel derivatives.
Proteomics: This technology can identify the full spectrum of proteins that are differentially expressed or modified in response to treatment. For example, proteomic studies on gallic acid have revealed its ability to induce apoptosis in melanoma cells by modulating the expression of proteins involved in the mitochondrial pathway (e.g., caspases, Bax, Bcl-2) and, interestingly, also upregulating proteins associated with glycolysis. researchgate.netmdpi.comphcogj.com Future proteomic analyses of this compound analogues will be crucial for identifying their direct binding partners and downstream effector proteins, thereby clarifying their precise mechanisms of action in various disease models.
Transcriptomics: By analyzing changes in gene expression across the entire genome, transcriptomics can provide a comprehensive picture of the cellular response to a compound. Transcriptome profiling of gallic acid has been used to compare its effects with those of known drugs, helping to predict its potential molecular targets. mdpi.comresearchgate.net Such studies have identified potential links to DNA polymerase β and ribonucleoside-diphosphate reductase. mdpi.comresearchgate.net Applying time-course transcriptomics to cells treated with this compound can reveal the dynamic regulation of gene networks involved in its therapeutic effects, such as anti-cancer or anti-inflammatory responses. nih.gov
Metabolomics: This approach focuses on the global analysis of small-molecule metabolites in biological systems. Metabolomics has been instrumental in understanding the anti-inflammatory effects of gallic acid, identifying key biomarkers and revealing its influence on metabolic pathways like arachidonic acid and linoleic acid metabolism. uniroma1.ittaylorfrancis.com For this compound, metabolomic studies could uncover how it alters cellular metabolism to exert its effects and identify novel biomarkers to monitor therapeutic response in preclinical and clinical settings.
Interactive Table: Application of Omics Technologies in Gallic Acid Research
| Omics Technology | Cell/System Studied | Key Findings | Implications for this compound Research | Reference(s) |
|---|---|---|---|---|
| Proteomics | B16F10 Melanoma Cells | Identified 41 differentially expressed proteins; revealed co-occurrence of apoptosis and glycolysis. | Identify specific protein targets and pathways modulated by the benzamide (B126) structure. | researchgate.netmdpi.com |
| Transcriptomics | A549, PC3, MCF7 Cancer Cells | Compared gene expression profiles with FDA-approved drugs to predict 19 potential targets. | Predict novel therapeutic targets and mechanisms for gallamide analogues. | mdpi.comresearchgate.net |
| Metabolomics | Rat Model of Acute Inflammation | Identified 12 potential biomarkers; showed regulation of linoleic and arachidonic acid pathways. | Elucidate metabolic reprogramming effects and identify biomarkers of efficacy. | uniroma1.ittaylorfrancis.com |
Development of Advanced Delivery Systems and Formulation Strategies
A significant hurdle for the clinical translation of many polyphenolic compounds, including this compound, is their suboptimal pharmacokinetic profile, characterized by poor stability, low bioavailability, and rapid metabolism. researchgate.netnih.gov Future research must therefore prioritize the development of advanced drug delivery systems and formulation strategies to overcome these limitations.
Nanoformulations: Encapsulating this compound into nanoparticles offers a promising strategy to protect it from degradation, improve solubility, and enable controlled or targeted release. nih.govmdpi.com Various nanocarriers could be explored:
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that enhance stability and provide sustained release. researchgate.netnih.gov
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, improving their bioavailability. mdpi.com Studies on gallic acid have shown that liposomal formulations enhance pharmacokinetic parameters like maximum concentration (Cmax) and area under the curve (AUC). mdpi.com Furthermore, liposomes can be functionalized with targeting ligands, such as transferrin, to facilitate delivery across the blood-brain barrier for treating neurodegenerative diseases like Alzheimer's. mdpi.com
Metallic Nanoparticles: Gold or palladium nanoparticles can be synthesized using this compound itself as a reducing and stabilizing agent, creating a unique drug-nanoparticle conjugate. mdpi.comnih.gov These systems may offer synergistic therapeutic effects.
Other Formulation Strategies: Beyond nanoparticles, other formulation approaches can be investigated. These include the development of self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles (SLNs), micelles, and nanoemulsions. mdpi.comnih.gov These systems are designed to improve the solubility and absorption of poorly permeable drugs. For topical applications, formulating the compound into nanogels or transdermal patches could enhance skin penetration and local efficacy. mdpi.comnih.gov
Methodological Considerations for Clinical Translation Studies
The successful translation of this compound from a promising preclinical candidate to an approved therapeutic agent requires careful planning and adherence to rigorous scientific and regulatory standards. As a derivative of a natural product, it faces unique challenges and considerations in its path through clinical trials.
Regulatory Pathway: Navigating the regulatory landscape is critical. In the United States, botanical drug development falls under the purview of the FDA, which has specific guidance for such products. eric-wang.orgacs.org Key considerations include extensive Chemistry, Manufacturing, and Controls (CMC) to ensure product consistency and quality, which can be challenging for natural product derivatives. dalton.com This involves developing robust methods for characterization, quantification, and stability testing.
Preclinical Studies: A comprehensive preclinical data package is essential before initiating human trials. This includes in-depth pharmacology studies to confirm the mechanism of action and toxicology studies to establish a safe starting dose for Phase I trials. Given that natural products often have a better safety profile than synthetic compounds, it may be possible to leverage existing data on gallic acid to support the safety assessment. acs.org
Clinical Trial Design: The design of clinical trials must be robust and well-controlled. Early phase trials (Phase I) will focus on safety, tolerability, and pharmacokinetics in healthy volunteers. Subsequent trials (Phase II and III) must be designed to provide substantial evidence of efficacy for a specific indication. rhotaupharma.com A significant challenge is ensuring the consistency of the investigational product across different batches used in long-term clinical studies. dalton.com Encouragingly, studies have shown that natural products and their derivatives tend to have higher success rates throughout the clinical trial phases compared to synthetic drugs, which may bode well for the future of this compound. nih.govnih.gov Rigorous experimental design, transparent reporting, and prioritizing research based on convergent preclinical data will be paramount for successful clinical translation. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
